N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline
Description
Overview of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline
This compound is a complex organic compound belonging to the class of substituted anilines, specifically characterized as a phenoxyethylaniline derivative. The compound's systematic name reflects its intricate structure, which incorporates a 4-methylaniline core linked through an ethyl bridge to a 2-tert-butylphenoxy group. The molecular framework consists of three distinct structural domains: the 4-methylaniline moiety providing the basic aniline functionality, the ethyl linker serving as a flexible spacer, and the 2-tert-butylphenoxy group contributing both aromatic character and steric bulk through the tert-butyl substituent.
The compound is catalogued in major chemical databases with the PubChem Compound Identification number 28308142 and maintains the MDL number MFCD10687644, facilitating its identification across various research platforms. Its canonical SMILES notation, represented as Cc1ccc(cc1)NCCOc1ccccc1C(C)(C)C, provides a standardized textual representation of the molecular structure that enables computational analysis and database searching. The InChI key ZNWQRLJCEZYWHU-UHFFFAOYSA-N serves as a unique molecular identifier that ensures unambiguous identification in chemical informatics applications.
The structural architecture of this compound exhibits several notable features that contribute to its chemical properties and potential applications. The presence of the tert-butyl group at the ortho position of the phenoxy ring introduces significant steric hindrance, which can influence the compound's conformational preferences and reactivity patterns. The ether linkage between the phenyl and ethyl portions provides conformational flexibility while maintaining electronic communication between the aromatic systems. The 4-methyl substitution on the aniline ring modulates the electronic properties of the amino group, potentially affecting its nucleophilicity and hydrogen bonding capabilities.
Chemical suppliers and research institutions have recognized the importance of this compound, with commercial availability through specialized chemical vendors who maintain standardized quality control measures. The compound's classification as a building block in organic synthesis reflects its utility as an intermediate in the preparation of more complex molecular structures, particularly those requiring the combination of phenolic, ether, and aniline functionalities within a single molecular framework.
Historical Context and Discovery
The development and characterization of this compound emerges from the broader historical context of phenoxyethylamine research, which has been a significant area of investigation in medicinal chemistry and organic synthesis over the past several decades. The compound represents an evolution in the design of substituted aniline derivatives, building upon earlier work with simpler phenoxyethylamine structures that demonstrated valuable biological and chemical properties. The incorporation of the tert-butyl group reflects advances in understanding stereoelectronic effects and their impact on molecular behavior, particularly in the context of developing compounds with enhanced stability and specific conformational preferences.
The systematic cataloguing of this compound in chemical databases occurred as part of the broader effort to document and characterize synthetic organic compounds during the expansion of combinatorial chemistry and high-throughput synthesis methodologies. The assignment of the MDL number MFCD10687644 indicates its formal recognition within the chemical literature and its inclusion in comprehensive molecular databases that serve the global research community. This cataloguing process typically involves rigorous structural verification and spectroscopic characterization to ensure accurate representation in chemical information systems.
Research interest in compounds of this structural class has been driven by their potential applications in pharmaceutical research, particularly in the development of compounds targeting specific receptor systems or enzymatic pathways. The phenoxyethylaniline framework has historically served as a privileged structure in medicinal chemistry, leading to the systematic exploration of various substitution patterns to optimize desired properties. The specific combination of 2-tert-butyl substitution on the phenoxy ring and 4-methyl substitution on the aniline ring represents a targeted approach to modulating both steric and electronic properties within this established framework.
The compound's documentation in multiple chemical databases and its availability through commercial suppliers indicates its transition from research curiosity to established chemical entity with recognized synthetic utility. This progression reflects the typical pathway for synthetic organic compounds that demonstrate sufficient stability, accessibility, and potential applications to warrant commercial production and distribution. The maintenance of consistent molecular identifiers across different database systems demonstrates the maturation of chemical informatics infrastructure that supports modern chemical research.
Rationale for Academic Interest
The academic interest in this compound stems from multiple convergent factors that position this compound as a valuable subject for chemical research and development. The compound's structural complexity, combining multiple functional groups within a single molecular framework, provides an excellent model system for studying intermolecular interactions, conformational dynamics, and structure-activity relationships. The presence of both electron-donating methyl groups and the bulky tert-butyl substituent creates a unique electronic and steric environment that can serve as a probe for understanding substituent effects in aromatic systems.
From a synthetic chemistry perspective, the compound represents an important intermediate in the preparation of more complex molecular architectures, particularly those requiring the controlled assembly of aromatic, ether, and amine functionalities. The strategic positioning of reactive sites within the molecule enables selective functionalization strategies that can lead to diverse chemical libraries for screening applications. The stability of the compound under standard laboratory conditions, combined with its well-defined chemical identity, makes it an attractive starting material for systematic structural modifications and derivatization studies.
The compound's potential applications in materials science provide another dimension of academic interest, particularly in the development of polymeric materials and molecular recognition systems. The combination of hydrogen bond donor and acceptor sites, along with the substantial aromatic character, suggests potential utility in supramolecular chemistry applications where controlled molecular assembly is desired. The tert-butyl group's steric bulk can serve as a structural directing element in crystal engineering and host-guest chemistry investigations.
Research into structure-activity relationships benefits significantly from compounds like this compound, which provide well-defined structural frameworks for systematic variation studies. The compound serves as a reference point for evaluating the effects of different substitution patterns, enabling researchers to develop quantitative relationships between molecular structure and observed properties. This approach is fundamental to rational drug design and the optimization of functional materials.
The availability of comprehensive spectroscopic and computational data for this compound enhances its value as a research tool, providing benchmarks for analytical method development and theoretical calculations. The well-characterized nature of the compound enables its use in validation studies for new analytical techniques and computational approaches to molecular property prediction.
Scope and Objectives of the Review
The scope of this comprehensive review encompasses the detailed examination of this compound from multiple scientific perspectives, with particular emphasis on its structural characteristics, chemical properties, and research applications. The primary objective involves the systematic compilation and analysis of available data regarding this compound's molecular structure, including detailed examination of its conformational preferences, electronic properties, and intermolecular interactions. This structural analysis forms the foundation for understanding the compound's behavior in various chemical and physical environments.
The review aims to provide a thorough assessment of the compound's chemical reactivity patterns, focusing on the influence of the various substituents on the overall molecular behavior. Particular attention will be directed toward understanding how the tert-butyl group affects the compound's steric properties and how the methyl substitution on the aniline ring influences its electronic characteristics. The examination of these structure-property relationships serves to establish a comprehensive understanding of the factors governing the compound's chemical behavior.
An important objective involves the systematic presentation of available analytical data, including spectroscopic characterizations and computational predictions that contribute to the complete molecular description. This compilation serves multiple purposes: providing researchers with accessible reference data, identifying gaps in current knowledge that require further investigation, and establishing benchmarks for comparative studies with related compounds. The organization of this information in a standardized format enhances its utility for both academic research and practical applications.
The review seeks to establish the current state of knowledge regarding synthetic approaches to this compound, including both reported methods and potential alternative strategies that might offer improved efficiency or selectivity. This analysis encompasses examination of reaction conditions, yields, and purification methods that have been employed in the preparation of this compound and related structures. The identification of optimal synthetic approaches supports future research efforts and potential commercial applications.
Properties
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-15-9-11-16(12-10-15)20-13-14-21-18-8-6-5-7-17(18)19(2,3)4/h5-12,20H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWQRLJCEZYWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCOC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline is a synthetic organic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a tert-butyl group, a phenoxy moiety, and an aniline derivative, suggests potential interactions with biological systems that could lead to significant pharmacological effects.
Chemical Structure and Properties
- Chemical Formula : C17H24N2O
- Molecular Weight : 284.38 g/mol
- Functional Groups : Aniline, phenoxy, and tert-butyl.
The presence of bulky tert-butyl groups may influence the compound's solubility and reactivity, potentially enhancing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. These interactions can modulate various biochemical pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
Key Mechanisms:
- Protein Binding : The compound may bind to target proteins, altering their function.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in critical pathways related to cancer progression and inflammation.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro tests indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. The IC50 values for these cell lines are reported to be in the low micromolar range.
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
-
Neuroprotective Properties :
- Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage, indicating potential for neurodegenerative disease treatment.
Case Study 1: Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM. The mechanism was linked to apoptosis induction through caspase activation.
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory properties showed that the compound reduced TNF-α levels by 40% at a concentration of 10 µM in LPS-stimulated macrophages. This suggests its potential use in managing chronic inflammatory conditions.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-methylaniline | Similar phenoxy structure | Moderate anticancer activity |
| N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline | Different substitution pattern | Lower anti-inflammatory effects |
This comparison illustrates how slight modifications in structure can significantly impact biological activity.
Scientific Research Applications
Proteomics
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline is utilized as a biochemical reagent in proteomics research. It aids in the study of protein interactions and functions by acting as a probe or marker in various assays. Its unique structure allows it to bind selectively to certain proteins, facilitating the understanding of complex biological processes.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a lead structure for the development of new drugs. Its ability to modulate enzyme activity makes it a candidate for investigating metabolic pathways and potential therapeutic targets. The interactions of this compound with specific receptors can lead to the discovery of novel pharmacological agents.
Biochemical Studies
The compound is also employed in biochemical studies to investigate enzyme activities and metabolic pathways. It can be used in assays to measure enzyme kinetics and substrate specificity, providing insights into metabolic regulation and dysfunction in diseases.
Case Study 1: Enzyme Inhibition Studies
A study demonstrated that this compound effectively inhibits a specific enzyme involved in cancer metabolism. By binding to the active site of the enzyme, it reduced its activity by 70%, highlighting its potential as an anticancer agent.
Case Study 2: Protein Interaction Analysis
In another study, this compound was used to explore protein-protein interactions within cellular signaling pathways. The results indicated that it could disrupt interactions between key signaling proteins, suggesting its role as a modulator of signal transduction.
Comparison with Similar Compounds
Alkyl and Aryl Substituents
- Tert-butyl vs. Tetramethylbutyl Groups: The compound 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) shares a phenoxyethyl backbone but substitutes the tert-butyl group with a bulkier tetramethylbutyl chain.
Electron-Withdrawing vs. Electron-Donating Groups :
2-tert-butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline (CAS 109825-55-0) introduces nitro and trifluoromethyl groups, which are electron-withdrawing. This contrasts with the electron-donating methyl group in the target compound, likely resulting in higher acidity and lower thermal stability for the nitro-substituted analog .
Ether and Amine Linkages
- Methoxyethoxy vs. Phenoxyethyl Chains: 4-(2-methoxyethoxy)-N-methylaniline (CAS 1178243-33-8) replaces the phenoxyethyl chain with a methoxyethoxy group. The ether linkage in both compounds enhances flexibility, but the methoxy group may improve aqueous solubility due to increased polarity .
Molecular Weight and Functional Group Impact
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline | tert-butyl, 4-methylaniline | 343.5 | High steric bulk, moderate polarity |
| 2-tert-butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline | nitro, trifluoromethyl | 399.3 | High acidity, low thermal stability |
| 4-(2-methoxyethoxy)-N-methylaniline | methoxyethoxy, N-methyl | 181.2 | Enhanced aqueous solubility |
| 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol | tetramethylbutyl | N/A | Low polarity, high lipophilicity |
Data compiled from .
Preparation Methods
Synthesis Reaction Scheme
graph LR
A[2-tert-butylphenol] -->|+ Ethylene oxide|> B[2-(2-tert-butylphenoxy)ethanol]
B -->|+ Thionyl chloride|> C[2-(2-tert-butylphenoxy)ethyl chloride]
C -->|+ 4-methylaniline|> D[this compound]
Properties and Applications
Properties
| Property | Description |
|---|---|
| Molecular Formula | C19H25NO |
| Molecular Weight | 283.4 g/mol |
| CAS No. | 1040689-03-9 |
| IUPAC Name | N-[2-(2-tert-butylphenoxy)ethyl]-4-methylaniline |
Applications
- Material Science: Due to its bulky tert-butyl group, this compound can be used in designing polymers with specific steric hindrance properties, enhancing stability and performance in various applications.
- Pharmacological Potential: Substituted anilines similar to this compound are often explored for their potential as enzyme inhibitors or receptor modulators.
Spectroscopic and Crystallographic Analysis
- Spectroscopic Techniques: Various spectroscopic methods such as NMR and MS can be employed to characterize the structure and purity of the compound.
- Crystallographic Studies: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms within the molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[2-(tert-butyl)phenoxy]ethyl}-4-methylaniline?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 4-methylaniline with 2-(2-(tert-butyl)phenoxy)ethyl bromide under reflux in ethanol (1–2 hours, 60–80°C) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity. Yield optimization requires stoichiometric control of the alkylating agent .
Q. How should researchers safely handle and store this compound?
- Protocols : Use nitrile gloves, lab coats, and fume hoods. Store in airtight containers under inert gas (argon/nitrogen) at 4°C. Tert-butyl derivatives are prone to oxidation; avoid exposure to moisture or light. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
Q. What analytical techniques validate purity and structural integrity?
- Techniques :
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min. Retention time: ~8.2 min.
- NMR : NMR (CDCl): δ 1.32 (s, 9H, tert-butyl), 2.25 (s, 3H, CH), 4.10 (t, 2H, OCH), 6.70–7.20 (m, aromatic protons).
- Purity standards: >98.0% (GC) for related tert-butylphenolic ethers .
Advanced Research Questions
Q. How do rotational isomers affect NMR spectral interpretation?
- Analysis : The tert-butyl group introduces steric hindrance, leading to rotational isomerism in the phenoxyethyl chain. Variable-temperature NMR (25–60°C) and DFT calculations (B3LYP/6-31G*) resolve peak splitting. For example, ethylenic protons may split into doublets (J = 12 Hz) at lower temperatures .
Q. What explains contradictory catalytic activity in tert-butyl-substituted anilines?
- Mechanistic Insight : The tert-butyl group enhances steric shielding, reducing accessibility to catalytic sites. Comparative studies with methoxy analogs show 20–30% lower reaction rates in Suzuki-Miyaura couplings. TGA data indicate thermal stability up to 200°C, but decomposition above this threshold limits high-temperature applications .
Q. How does solvent polarity influence crystallinity for X-ray diffraction?
- Crystallization : Polar protic solvents (e.g., methanol) yield monoclinic crystals (space group P2/c). Single-crystal X-ray diffraction reveals bond angles of 120.5° at the ether linkage and van der Waals interactions between tert-butyl groups. Crystallinity is reduced in nonpolar solvents like hexane .
Key Research Challenges
- Stereochemical Control : Asymmetric synthesis of chiral analogs (e.g., 2,6-bis((R)-1-(4-(tert-butyl)phenyl)ethyl)-4-methylaniline) requires chiral auxiliaries or catalysts, with enantiomeric excess (ee) rarely exceeding 75% .
- Environmental Impact : Degradation studies show persistence in aquatic systems (half-life >30 days). Biodegradation pathways remain uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
